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I. Application Notes
Introduction to Apiosidases
Apiose is a branched-chain pentose sugar found in the cell walls of many plants and as a

component of various secondary metabolites, such as flavonoid glycosides and terpenoid

glycosides.[1] These glycosides are often non-volatile and flavorless. Apiosidases are a class

of glycoside hydrolase enzymes that specifically catalyze the hydrolysis of the terminal apiosyl

residue from these complex molecules.[1][2] In food and beverage production, the primary

application of apiosidases is for the release of flavor and aroma compounds.[2] They are often

used in conjunction with other glycosidases, such as β-glucosidases, in a sequential reaction to

liberate volatile aglycones from their glycosidic precursors.[2] The main sources of commercial

apiosidases are fungi, particularly strains of Aspergillus niger.[2][3] These enzymes are typically

present as a side-activity in broader-spectrum glycosidase and pectinase preparations

marketed for the wine and fruit juice industries.[2][3]

Key Applications
1. Aroma Enhancement in Winemaking: The most significant and well-documented application

of apiosidases is in the wine industry to enhance the varietal aroma of wines.[4] Grapes,

particularly aromatic varieties like Muscat, Gewürztraminer, and Riesling, contain a high
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concentration of aroma compounds, primarily monoterpenes (e.g., linalool, geraniol, nerol),

which are bound to sugar moieties as non-volatile glycosides.[5][6] Many of these are

diglycosides, where a terminal apiose (or arabinose, or rhamnose) is attached to a glucose

molecule, which in turn is linked to the terpene.[2]

The enzymatic release of these aromas is a two-step process:

An apiosidase (or other relevant glycosidase) cleaves the terminal apiose sugar from the

diglycoside precursor.

A β-glucosidase then hydrolyzes the remaining glucoside, releasing the free, volatile, and

aromatic terpene.[2]

This enzymatic treatment, typically applied after fermentation, can significantly increase the

concentration of key aromatic compounds, contributing to more pronounced floral and fruity

notes in the final product.[6][7] Commercial enzyme preparations like Rapidase AR 2000 and

Novarom G are known to contain these necessary glycosidase activities.[6]

2. Fruit Juice Processing: Similar to wine, apiosidases can be used to enhance the flavor

profile of fruit juices. Many fruits contain flavor compounds sequestered as glycosides.

Treatment with enzyme preparations containing apiosidase and other glycosidases can release

these volatile compounds, leading to a richer and more complex aroma.[2] This application is

particularly relevant for juices from grapes and other fruits rich in glycosylated aroma

precursors.

3. Potential Role in Tea Fermentation: During the manufacturing of black tea, endogenous

glycosidases play a crucial role in hydrolyzing glycosidic precursors to release alcoholic aroma

compounds that define the tea's flavor profile.[8] While the role of specific apiosidases is less

characterized than in wine, commercial enzyme preparations containing various glycosidases,

such as Aromase™ H2, are marketed to intensify the aroma and flavor of tea by acting on

these precursors.[9] This suggests a potential application for exogenous apiosidases in

controlling and enhancing flavor development during tea processing.

4. Debittering of Citrus Juices (Clarification): Bitterness in citrus juices is primarily caused by

two classes of compounds: the flavonoid naringin (causing immediate bitterness) and the

limonoid limonin (causing delayed bitterness).[10] The enzymatic debittering of naringin is
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achieved by naringinase, an enzyme complex that contains α-L-rhamnosidase and β-D-

glucosidase activities.[1][11] This complex hydrolyzes naringin into the non-bitter prunin and

subsequently into the tasteless naringenin.[11] While apiosidase is not directly involved in this

specific process, the principle of using glycosidases to modify flavor compounds is the same.

There is no significant evidence to suggest apiosidases play a direct role in hydrolyzing the

primary bitter compounds in citrus.

II. Data Presentation
Table 1: Effect of Commercial Glycosidase Preparations on Free Terpene Concentrations in

Wine

Data sourced from laboratory tests on a blended wine (Chardonnay, Verdeca, Aleatico) treated

for 15 and 30 days.[6]

Terpene
Compound

Enzyme
Preparation

Concentration after
15 Days (µg/L)

Concentration after
30 Days (µg/L)

Nerol NOVAROM G Increased Further Increased

AR 2000
Increased (more than

NOVAROM G)
Further Increased

Geraniol NOVAROM G Increased Further Increased

AR 2000
Increased (more than

NOVAROM G)
Further Increased

Citronellol NOVAROM G Increased Further Increased

AR 2000
Increased (more than

NOVAROM G)
Further Increased

Table 2: Commercial Enzyme Preparations with Reported Glycosidase Activities (including β-

apiosidase)
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Preparation Name Primary Activities
Reported Side-
Activities

Source Organism

Rapidase® AR 2000 Pectinase

β-glucosidase, α-

arabinofuranosidase,

α-rhamnosidase, β-

apiosidase

Aspergillus niger

NOVAROM G Pectinase
Glycosidases (β-

glucosidase, etc.)
Aspergillus niger

Endozym

Preparations

Pectinase, β-

glucosidase

α-arabinosidase, α-

rhamnosidase
Aspergillus niger

Lallzyme®

Preparations

Pectinase, β-

glucosidase

α-arabinosidase, α-

rhamnosidase
Aspergillus niger

Aromase™ H2
Diglycosidase (β-

acuminosidase)
α-rhamnosidase Penicillium multicolor

(Sources:[2][3][6][7][9][12])

III. Experimental Protocols
Protocol 1: Determination of β-Apiosidase Activity
(Colorimetric Assay)
This protocol is adapted from standard methods for assaying glycosidase activity using a

synthetic p-nitrophenyl (pNP) substrate.[2][13][14] The enzyme cleaves the colorless substrate,

releasing yellow p-nitrophenol, which can be quantified spectrophotometrically.

Materials:

Enzyme preparation (e.g., commercial product or purified sample)

Substrate: p-nitrophenyl-β-D-apiofuranoside (pNP-apioside)

Assay Buffer: 100 mM Sodium Acetate Buffer, pH 4.5
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Stop Solution: 1 M Sodium Carbonate (Na₂CO₃)

Spectrophotometer and 96-well microplates or cuvettes

Incubator or water bath set to 40°C

Procedure:

Prepare Reagents:

Dissolve the enzyme preparation in cold Assay Buffer to a suitable concentration (e.g., 1-

10 g/L). Dilute further as necessary to ensure the final reading falls within the linear range

of the assay.

Prepare a 5 mM solution of pNP-apioside in Assay Buffer.

Set up the Reaction:

In a microcentrifuge tube or well of a microplate, add 250 µL of the pNP-apioside solution.

Pre-incubate the substrate solution at 40°C for 5 minutes.

To initiate the reaction, add 250 µL of the enzyme solution to the pre-warmed substrate.

Mix gently.

For the blank, add 250 µL of Assay Buffer instead of the enzyme solution.

Incubation:

Incubate the reaction mixture at 40°C for exactly 10 minutes.

Stop the Reaction:

Terminate the reaction by adding 500 µL of 1 M Sodium Carbonate solution. The high pH

will stop the enzyme and develop the yellow color of the p-nitrophenol.

Measurement:
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Measure the absorbance of the solution at 400-410 nm using a spectrophotometer. Use

the blank to zero the instrument.

Calculation:

Calculate the concentration of released p-nitrophenol using a standard curve. One unit (U)

of β-apiosidase activity is typically defined as the amount of enzyme that releases 1 µmol

of p-nitrophenol per minute under the specified conditions.

Protocol 2: Aroma Enhancement in White Wine
This protocol provides a general laboratory-scale procedure for treating wine with a commercial

glycosidase preparation to release bound aroma precursors.

Materials:

White wine (e.g., Muscat, Verdejo, or other variety with aroma potential)

Commercial enzyme preparation (e.g., Rapidase AR 2000) at the manufacturer's

recommended dosage (typically 2-5 g/hL).

Inert gas (Nitrogen or Argon)

Sealed, airtight containers (e.g., glass bottles with screw caps)

Incubator or temperature-controlled room (e.g., 15-20°C)

Bentonite (optional, for stopping the reaction)

Equipment for Solid-Phase Extraction (SPE) and Gas Chromatography-Mass Spectrometry

(GC-MS)

Procedure:

Sample Preparation:

Divide the wine into two batches: "Control" and "Enzyme-Treated". For a laboratory test,

use 1 L per batch.
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Ensure the free SO₂ level of the wine is within a typical range (e.g., < 30 mg/L) as high

levels can inhibit enzyme activity.[4]

Enzyme Addition:

To the "Enzyme-Treated" batch, add the commercial enzyme preparation at the desired

concentration (e.g., 4 g/hL, which is 40 mg/L).

Gently stir to dissolve the enzyme, minimizing oxygen exposure.

The "Control" batch receives no enzyme.

Incubation:

Seal both containers, flush the headspace with inert gas to prevent oxidation, and store in

a dark place at a controlled temperature (e.g., 18°C) for the desired treatment time.

Treatment duration can range from several days to a month. Take samples periodically

(e.g., at 7, 15, and 30 days) to monitor the release of aroma compounds.[6]

Stopping the Reaction (Optional):

If a specific endpoint is desired, the enzymatic reaction can be stopped by adding

bentonite, which adsorbs and removes proteins, including the added enzymes.[7]

Analysis of Volatile Compounds:

At each sampling point, analyze the concentration of free and bound volatile compounds

(terpenes, norisoprenoids, etc.) in both the control and treated wines.

Use a validated method such as SPE followed by GC-MS analysis (see Protocol 3).

Sensory Evaluation:

Conduct sensory analysis with a trained panel to determine if the enzymatic treatment

resulted in a perceptible difference in the wine's aroma profile.

Protocol 3: Analysis of Wine Terpenes by SPE-GC-MS
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This protocol outlines the extraction and analysis of free and enzymatically-released (bound)

terpenes from wine. It is based on established methods.[5][15]

Materials:

Wine samples (Control and Enzyme-Treated)

Internal Standard (e.g., 1-heptanol or 4-methyl-2-pentanol)

Solid-Phase Extraction (SPE) Cartridges (e.g., C18 or ENV+, 500 mg)

Solvents: Methanol, Pentane, Dichloromethane (all high purity)

Citrate Buffer (pH 5.0)

Aroma-releasing enzyme preparation (e.g., AR2000)

Gas Chromatograph with Mass Spectrometer (GC-MS)

Procedure:

A. Extraction of Free Aroma Compounds

Activate an SPE cartridge by washing with 10 mL of methanol followed by 10 mL of Milli-Q

water.

Take 50 mL of wine, add the internal standard, and load it onto the cartridge.

Wash the cartridge with 10 mL of Milli-Q water to remove sugars and acids.

Dry the cartridge thoroughly under a stream of nitrogen.

Elute the free volatile compounds with 10 mL of a pentane:dichloromethane mixture (2:1,

v/v).

Concentrate the eluate to a final volume of ~200 µL under a gentle stream of nitrogen.

Inject 1 µL into the GC-MS for analysis.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 14 Tech Support

https://pubmed.ncbi.nlm.nih.gov/20850588/
https://www.mdpi.com/2227-9040/11/10/545
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b117897?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


B. Extraction of Bound Aroma Compounds

After eluting the free compounds (Step A.5), elute the glycosidically bound fraction from the

same cartridge using 30 mL of methanol.[15]

Evaporate the methanol eluate to dryness using a rotary evaporator.

Redissolve the residue in 4 mL of citrate buffer (pH 5.0).

Add a concentrated solution of an aroma-releasing enzyme (e.g., 200 µL of 70 mg/mL

AR2000) to the buffer.[15]

Incubate the mixture in a sealed vial at 40°C for 24 hours to hydrolyze the glycosides.[15]

After incubation, add the internal standard and perform a liquid-liquid extraction of the

released volatile compounds using three portions of 2 mL pentane:dichloromethane (2:1,

v/v).[15]

Combine the organic layers, concentrate to ~200 µL, and inject 1 µL into the GC-MS.

C. GC-MS Analysis

Column: Use a polar capillary column suitable for aroma compounds (e.g., HP-Innowax, DB-

WAX).

Injection: 1 µL, splitless mode, injector temperature 250°C.

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

Oven Program: Start at 50°C (hold 1 min), ramp at 2.5°C/min to 250°C (hold 10 min).[15]

MS Parameters: Electron impact (EI) mode at 70 eV, scan range m/z 40-350.

Identification: Identify compounds by comparing their mass spectra and retention times with

those of authentic standards and library data (e.g., NIST).

IV. Visualizations (Graphviz DOT)
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Caption: Sequential enzymatic release of volatile terpenes from diglycosidic precursors.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.benchchem.com/product/b117897?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b117897?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start:
White Wine Sample

Divide Sample

Control Batch
(No Enzyme)

Path A

Treated Batch
(+ Apiosidase Prep.)

Path B

Incubate
(e.g., 15 days, 18°C)

SPE of Volatiles
(Free & Bound Fractions)

GC-MS Analysis

Data Analysis:
Quantify Terpenes

Compare Results

Conclusion:
Assess Aroma Enhancement

Click to download full resolution via product page

Caption: Workflow for evaluating the effect of apiosidase treatment on wine aroma.
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Caption: Relationships between apiosidase sources, substrates, and applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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